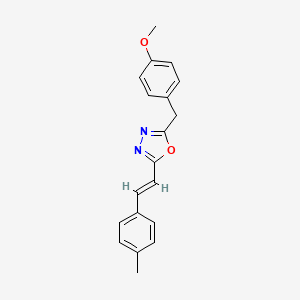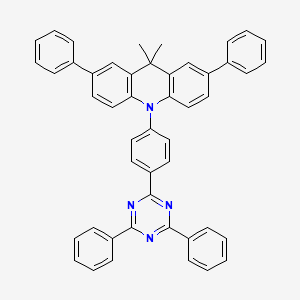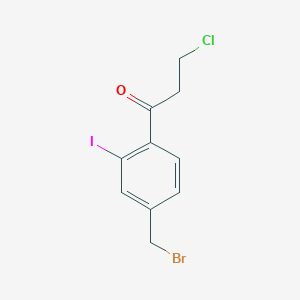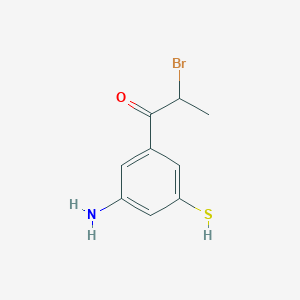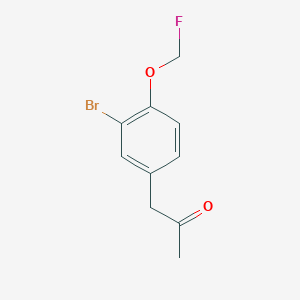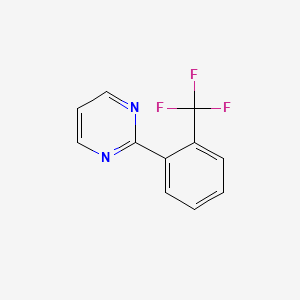
2-(2-(Trifluoromethyl)phenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Trifluoromethyl)phenyl)pyrimidine is a compound that belongs to the class of trifluoromethyl-containing pyrimidines. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The trifluoromethyl group is a common motif in drug design due to its ability to enhance the metabolic stability, lipophilicity, and bioavailability of compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethyl)phenyl)pyrimidine typically involves the reaction of 2-(trifluoromethyl)phenylboronic acid with a pyrimidine derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out at elevated temperatures, usually around 80-100°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Trifluoromethyl)phenyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Sodium hydride in dimethylformamide at 60°C.
Major Products Formed
Oxidation: Formation of trifluoromethylphenylpyrimidine oxides.
Reduction: Formation of trifluoromethylphenylpyrimidine alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(2-(Trifluoromethyl)phenyl)pyrimidine has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), inhibiting its activity. This inhibition can lead to the accumulation of tumor suppressor proteins, thereby exerting antitumor effects . Additionally, the compound can modulate the activity of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are involved in inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)phenylboronic acid: Used in similar Suzuki-Miyaura coupling reactions to prepare trifluoromethyl aryl derivatives.
Trifluoromethylpyridine: Known for its superior pest control properties compared to traditional phenyl-containing insecticides.
Trifluoromethyl-substituted pyrimidine derivatives: These compounds also exhibit antitumor activities and are used in the development of new anticancer drugs.
Uniqueness
2-(2-(Trifluoromethyl)phenyl)pyrimidine is unique due to its specific trifluoromethyl substitution pattern, which enhances its pharmacological properties. This compound’s ability to inhibit USP7 and modulate NF-κB and AP-1 pathways makes it a promising candidate for further research and development in the fields of oncology and inflammation .
Propiedades
Fórmula molecular |
C11H7F3N2 |
|---|---|
Peso molecular |
224.18 g/mol |
Nombre IUPAC |
2-[2-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H7F3N2/c12-11(13,14)9-5-2-1-4-8(9)10-15-6-3-7-16-10/h1-7H |
Clave InChI |
DVWLSCVOLFOORW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC=CC=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



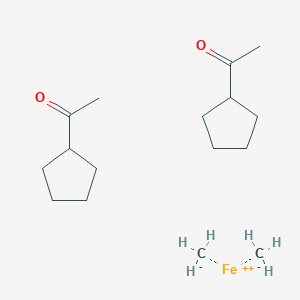
![4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester, (4S)-](/img/structure/B14043590.png)
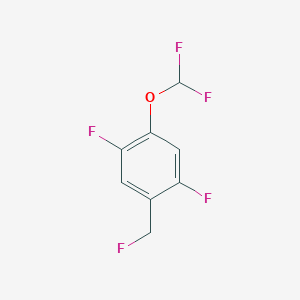

![(R)-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester](/img/structure/B14043627.png)
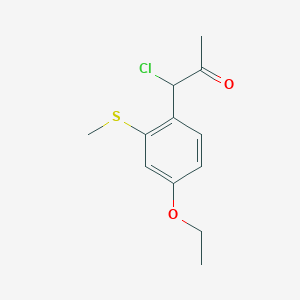
![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14043634.png)
